molecular formula C13H19IN4O2 B8430275 Tert-butyl 4-(6-iodopyridazin-3-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-iodopyridazin-3-yl)piperazine-1-carboxylate

Cat. No. B8430275
M. Wt: 390.22 g/mol
InChI Key: NHWQPOOGXPNJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(6-iodopyridazin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H19IN4O2 and its molecular weight is 390.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(6-iodopyridazin-3-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(6-iodopyridazin-3-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H19IN4O2

Molecular Weight

390.22 g/mol

IUPAC Name

tert-butyl 4-(6-iodopyridazin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H19IN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3

InChI Key

NHWQPOOGXPNJRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-chloro-6-iodopyridazine (510 mg, 2.1 mmol) and tert-butyl piperazine-1-carboxylate (415 mg, 2.23 mmol) were taken up in tBuOH (8 mL). iPr2NEt (480 μL, 2.8 mmol) was added and the stirred reaction mixture was heated to 100° C. After 48 h, the reaction mixture was cooled and was partitioned between EtOAc and water. The phases were separated, and the organic phase was dried over Na2SO4, filtered, and concentrated. The crude residue was purified by silica gel chromatography (0-25% Et2O in DCM) to afford tert-butyl 4-(6-iodopyridazin-3-yl)piperazine-1-carboxylate 7.12. LCMS-ESI+ (m/z): [M+H—CO2tBu]+ calcd for C8H121 N4: 291.0; found: 291.0.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step Two
Quantity
480 μL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

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